Amezinium metilsulfate

Vue d'ensemble

Description

Le métilsulfate d’amézinium, également connu sous son nom commercial Regulton, est un médicament sympathomimétique principalement utilisé pour le traitement de l’hypotension. Il agit en stimulant les récepteurs alpha et bêta-1 et en inhibant la recapture de la noradrénaline et de la tyramine .

Méthodes De Préparation

La synthèse du métilsulfate d’amézinium commence par l’halogénation du butyne-1,4-diol à l’aide de chlore pour produire de l’acide mucochlorique. Cet intermédiaire est ensuite traité avec de la phénylhydrazine pour donner la 1-phényl-4,5-dichloro-6-pyridazone. L’ajout d’ammoniac conduit à la formation de chloridazone, qui subit une hydrogénation catalytique pour produire la 5-amino-2-phénylpyridazin-3-one. Finalement, l’alkylation avec le sulfate de diméthyle termine la synthèse du métilsulfate d’amézinium .

Analyse Des Réactions Chimiques

Le métilsulfate d’amézinium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.

Réduction : Le composé peut être réduit, en particulier en présence d’agents réducteurs.

Substitution : Il peut subir des réactions de substitution, en particulier impliquant les groupes amino et méthoxy. Les réactifs couramment utilisés dans ces réactions comprennent le chlore, la phénylhydrazine, l’ammoniac et le sulfate de diméthyle.

Applications De Recherche Scientifique

Neurogenic Orthostatic Hypotension

Amezinium metilsulfate has shown significant efficacy in treating neurogenic orthostatic hypotension. A study involving five patients demonstrated that a single dose of 10 mg resulted in:

- Mean blood pressure increase : Supine and sitting blood pressures rose by 15 to 45 mm Hg over an 8-hour period.

- Improvement in symptoms : Patients reported better management of orthostatic symptoms without significant recumbent hypertension .

Sick Sinus Syndrome

In a clinical trial involving 15 patients with sick sinus syndrome, this compound was administered at a dosage of 0.5 mg/kg for up to 40 weeks. Key findings included:

- Increase in heart rate : Total heartbeats increased significantly from an average of 78,917 to 85,753 beats over 24 hours.

- Reduction in sinus pauses : The length of sinus pause decreased from an average of 3.89 seconds to 2.36 seconds.

- Clinical symptom resolution : Most patients experienced a favorable clinical course with minimal side effects .

Postural Hypotension in Multiple System Atrophy

This compound has been investigated for its effects on postural hypotension in patients with multiple system atrophy. A study indicated that administration over six months led to:

- Increased post-micturition residuals : Residual urine volume increased from 113 ml to 178 ml (37% change), suggesting a complex interaction with adrenergic receptors .

Case Study: this compound-Induced Cerebral Effects

A notable case involved a 34-year-old woman who developed severe headaches after being treated with this compound for hypotension. The case highlighted potential adverse effects associated with the drug, emphasizing the need for careful monitoring during treatment .

Data Summary Table

Mécanisme D'action

Le métilsulfate d’amézinium exerce ses effets par le biais de multiples mécanismes. Il stimule les récepteurs alpha et bêta-1, ce qui entraîne une augmentation de la pression artérielle. De plus, il inhibe la recapture de la noradrénaline et de la tyramine, ce qui augmente la disponibilité de ces neurotransmetteurs dans la fente synaptique. Cette double action contribue à son efficacité dans le traitement de l’hypotension .

Comparaison Avec Des Composés Similaires

Le métilsulfate d’amézinium est unique par son double mécanisme d’action, combinant la stimulation des récepteurs à l’inhibition de la recapture des neurotransmetteurs. Les composés similaires comprennent :

Éphédrine : Une amine sympathomimétique utilisée pour prévenir l’hypotension pendant l’anesthésie spinale.

Phényléphrine : Un agoniste sélectif des récepteurs adrénergiques alpha-1 utilisé principalement comme décongestionnant.

Midodrine : Un agoniste des récepteurs adrénergiques alpha-1 utilisé pour traiter l’hypotension orthostatique. Bien que ces composés partagent certaines propriétés pharmacologiques avec le métilsulfate d’amézinium, la combinaison de la stimulation des récepteurs et de l’inhibition de la recapture de ce dernier le distingue des autres

Activité Biologique

Amezinium methylsulfate is a sympathomimetic drug primarily used for the management of low blood pressure, particularly in clinical settings involving spinal and epidural anesthesia. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Amezinium methylsulfate operates through several pharmacological mechanisms:

- Stimulation of Receptors : It stimulates alpha and beta-1 adrenergic receptors, which leads to increased vascular tone and blood pressure stabilization. This is particularly beneficial during episodes of hypotension .

- Inhibition of Norepinephrine Reuptake : The drug inhibits the reuptake of norepinephrine, enhancing its availability in the synaptic cleft, which further contributes to its sympathomimetic effects .

- Monoamine Oxidase Inhibition : Amezinium also inhibits intraneuronal monoamine oxidase, which may prolong the action of catecholamines .

Clinical Applications

Amezinium methylsulfate is primarily indicated for:

- Neurogenic Orthostatic Hypotension : Clinical studies have demonstrated its effectiveness in raising blood pressure in patients with severe neurogenic orthostatic hypotension. A single dose can increase mean blood pressure significantly for several hours without causing marked recumbent hypertension .

- Spinal/Epidural Anesthesia : In a controlled study involving patients undergoing spinal anesthesia, intravenous administration of amezinium resulted in significant improvements in systolic and diastolic blood pressure. The observed increases were 21% and 9% respectively during epidural anesthesia, indicating its efficacy in managing hypotensive episodes during surgical procedures .

Case Studies

- Orthostatic Hypotension Study :

- Anesthesia Study :

Data Summary

The following table summarizes key pharmacological effects and clinical outcomes associated with Amezinium methylsulfate:

| Study Focus | Dosage | Key Findings |

|---|---|---|

| Neurogenic Orthostatic Hypotension | 10 mg single dose | BP increase by 15-45 mm Hg for 8 hours |

| Spinal/Epidural Anesthesia | 5 mg IV | Systolic BP increase by 21%, diastolic by 9% |

Propriétés

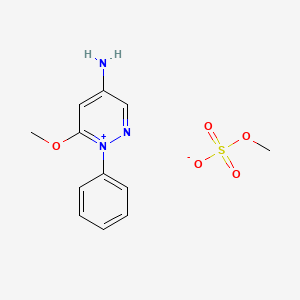

IUPAC Name |

6-methoxy-1-phenylpyridazin-1-ium-4-amine;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.CH4O4S/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10;1-5-6(2,3)4/h2-8,12H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASXVYVFFXULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41658-78-0 (Parent), 75-93-4 (Parent) | |

| Record name | Amezinium metilsulfate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00184657 | |

| Record name | Amezinium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30578-37-1 | |

| Record name | Amezinium metilsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30578-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amezinium metilsulfate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amezinium metilsulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amezinium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amezinium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMEZINIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NR868ICX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.